molecular formula C110H72N12 B11762987 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine

Cat. No.: B11762987
M. Wt: 1561.8 g/mol
InChI Key: FHVBMIPYFGDXRO-UHFFFAOYSA-N
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Description

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is a complex organic compound with a unique structure characterized by multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include pyridine derivatives, halogenating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.

Scientific Research Applications

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form strong coordination bonds with metal ions, which can modulate the activity of metalloenzymes or other metal-dependent biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine is unique due to its complex structure and the presence of multiple pyridine rings, which provide versatile coordination and reactivity properties. This makes it particularly valuable in fields requiring precise molecular interactions and advanced material properties.

Properties

Molecular Formula

C110H72N12

Molecular Weight

1561.8 g/mol

IUPAC Name

2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine

InChI

InChI=1S/C110H72N12/c1-9-53-111-93(29-1)101-65-89(66-102(119-101)94-30-2-10-54-112-94)85-25-17-21-81(61-85)73-37-45-77(46-38-73)109(78-47-39-74(40-48-78)82-22-18-26-86(62-82)90-67-103(95-31-3-11-55-113-95)120-104(68-90)96-32-4-12-56-114-96)110(79-49-41-75(42-50-79)83-23-19-27-87(63-83)91-69-105(97-33-5-13-57-115-97)121-106(70-91)98-34-6-14-58-116-98)80-51-43-76(44-52-80)84-24-20-28-88(64-84)92-71-107(99-35-7-15-59-117-99)122-108(72-92)100-36-8-16-60-118-100/h1-72H

InChI Key

FHVBMIPYFGDXRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC(=CC=C7)C8=CC(=NC(=C8)C9=CC=CC=N9)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1)C1=CC=C(C=C1)C1=CC(=CC=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1

Origin of Product

United States

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